

An In-depth Technical Guide to the Downstream Signaling of Tersolisib

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Compound of Interest

Compound Name: Tersolisib

Cat. No.: B10862097

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Introduction

Tersolisib, also known as STX-478, is an orally bioavailable and central nervous system (CNS) penetrant allosteric inhibitor.^[1] It demonstrates high potency and selectivity for mutant forms of the phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA).^[2] Specifically, **Tersolisib** targets prevalent helical- and kinase-domain mutations, including the H1047R and H1047X variants.^{[2][3][4]} Dysregulation of the PI3K/Akt/mammalian target of rapamycin (mTOR) pathway, often driven by activating mutations in PIK3CA, is a frequent event in various solid tumors, promoting cell growth, survival, and resistance to therapies. **Tersolisib**'s selective inhibition of mutant PI3K α aims to provide a more targeted and potentially less toxic therapeutic approach compared to pan-PI3K inhibitors.

Core Mechanism and Downstream Signaling Pathway

Tersolisib functions by selectively targeting and allosterically binding to mutated PIK3CA, thereby inhibiting its kinase activity. This targeted inhibition prevents the PI3K-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-bisphosphate (PIP3) at the cell membrane. The subsequent reduction in PIP3 levels leads to the suppression of the entire downstream PI3K/Akt/mTOR signaling cascade.

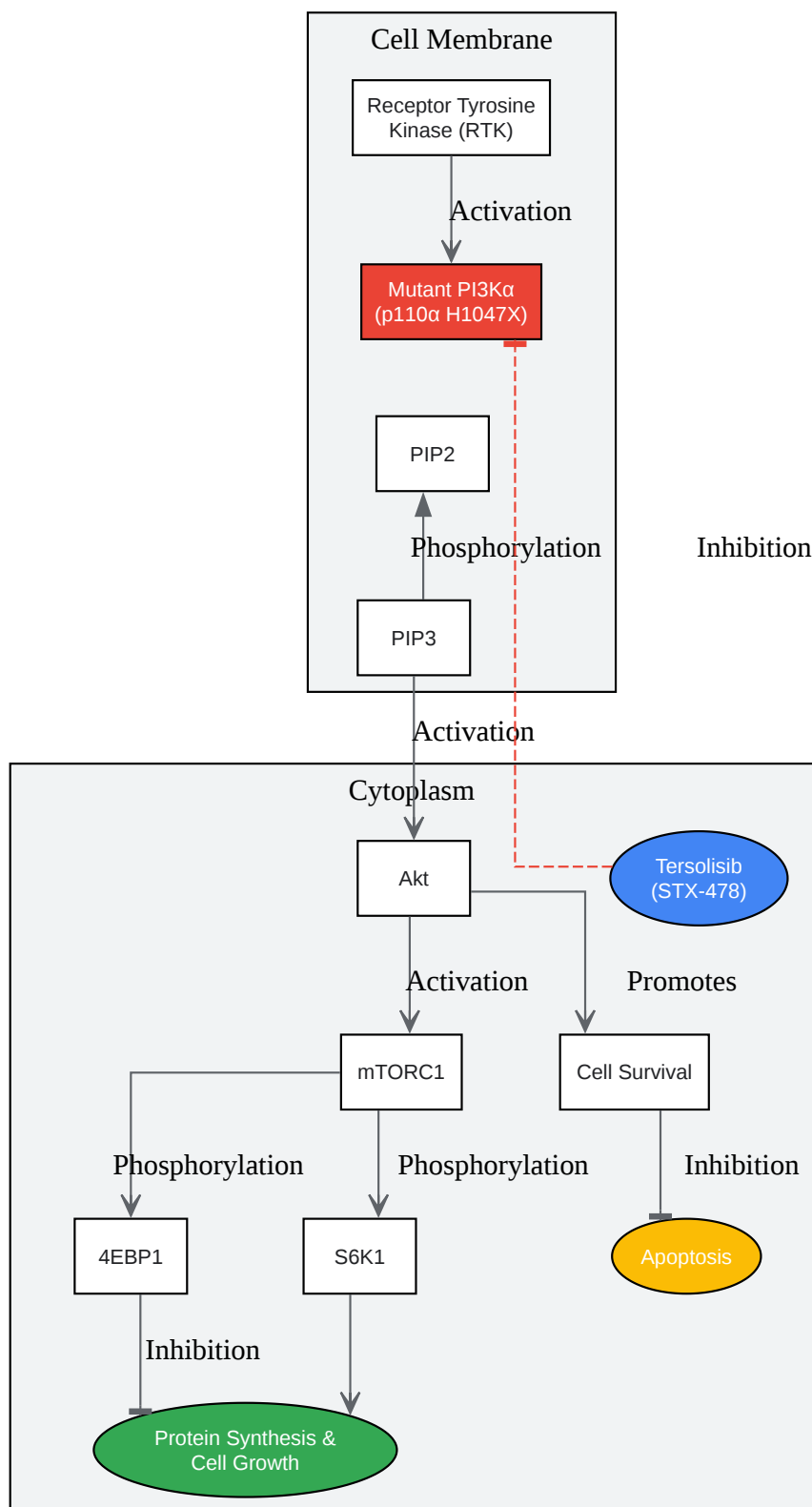
The key downstream signaling events modulated by **Tersolisib** are:

- **Inhibition of Akt Phosphorylation:** Reduced PIP3 levels prevent the recruitment and activation of phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) at

the cell membrane. This leads to a decrease in the phosphorylation and subsequent activation of all Akt isoforms.

- **Modulation of mTORC1 Activity:** Activated Akt normally phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of the mTOR complex 1 (mTORC1). By inhibiting Akt, **Tersolisib** leads to the sustained activity of the TSC complex, which in turn inhibits mTORC1.
- **Suppression of Protein Synthesis and Cell Growth:** The inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors: the 40S ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E binding protein (4EBP1). This results in the suppression of protein synthesis and a halt in cell cycle progression and anabolic growth.
- **Induction of Apoptosis:** The PI3K/Akt pathway is a critical regulator of cell survival. By inhibiting this pathway, **Tersolisib** promotes apoptosis in tumor cells that harbor activating PIK3CA mutations.

The overall effect of **Tersolisib** is the inhibition of tumor cell growth and the induction of apoptosis in cancers with PIK3CA H1047X mutations.



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Caption: Downstream signaling of **Torsolisib** in PI3Kα-mutant cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of **Tersolisib** from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of **Tersolisib**

Parameter	Target	Value	Reference
IC50	Mutant PI3K α (H1047R)	9.4 nmol/L	
Selectivity	Mutant PI3K α vs. Wild-Type	14-fold greater for mutant	

Table 2: In Vivo Efficacy of **Tersolisib** in a Xenograft Model

Animal Model	Treatment	Dosage	Outcome	Reference
Female BALB/c nude mice (CAL- 33 xenograft)	Tersolisib (p.o., daily for 28 days)	30, 100 mg/kg	Dose-dependent reduction in tumor volume	

Table 3: Clinical Efficacy of **Tersolisib** Monotherapy

Clinical Trial	Patient Population	Treatment	Outcome	Reference
PIKALO-1 (Phase 1/2)	22 breast cancer patients (most previously received a CDK4/6 inhibitor)	Tersolisib monotherapy	23% Overall Response Rate (ORR)	

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the results and for designing future studies.

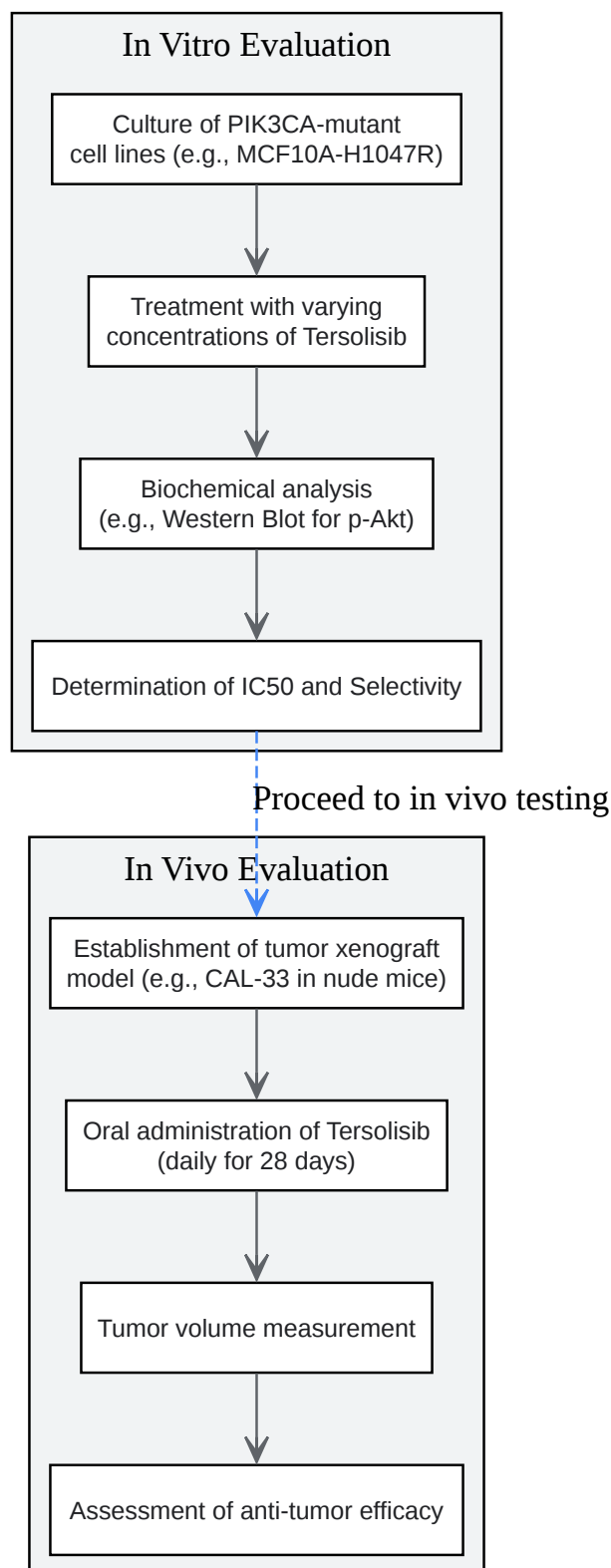
In Vitro Selectivity Assay

- Objective: To determine the selectivity of **Tersolisib** for mutant PI3K α over the wild-type form.
- Cell Line: MCF10A cells engineered to harbor the H1047R kinase-domain mutation were utilized.
- Methodology:
 - MCF10A-H1047R cells were cultured under standard conditions.
 - Cells were treated with a range of **Tersolisib** concentrations (e.g., 0-10,000 nM) for a specified duration (e.g., 1 hour).
 - Following treatment, cell lysates were prepared and subjected to downstream analysis, such as Western blotting, to assess the phosphorylation status of Akt and other pathway components.
 - The concentration of **Tersolisib** required to inhibit 50% of the mutant PI3K α activity (IC₅₀) was calculated and compared to the IC₅₀ against wild-type PI3K α to determine selectivity.

In Vivo Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of **Tersolisib** in a living organism.
- Animal Model: Female BALB/c nude mice were used.
- Methodology:
 - CAL-33 human cancer cells were subcutaneously implanted into the mice to establish tumors.
 - Once tumors reached a palpable size, mice were randomized into treatment and control groups.

- **Tersolisib** was formulated for oral administration (p.o.). A common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO and corn oil.
- Mice in the treatment groups received single daily oral doses of **Tersolisib** (e.g., 30 mg/kg and 100 mg/kg) for a defined period, such as 28 days.
- Tumor volume was measured regularly throughout the study to assess the treatment effect.
- At the end of the study, tumors could be excised for further pharmacodynamic and biomarker analysis.



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Caption: Preclinical evaluation workflow for **Tersolisib**.

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